molecular formula C15H12N2OS2 B2963247 (2E,5E)-5-(thiophen-2-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one CAS No. 312291-31-9

(2E,5E)-5-(thiophen-2-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one

Cat. No.: B2963247
CAS No.: 312291-31-9
M. Wt: 300.39
InChI Key: RFZNNYDZZMSUGK-UKTHLTGXSA-N
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Description

(2E,5E)-5-(thiophen-2-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one is a synthetic thiazolidinone derivative designed for advanced antimicrobial research. Compounds based on the thiazolidinone scaffold are recognized in scientific literature for their potent biological activities, particularly against a range of bacterial and fungal pathogens . Research on analogous structures has demonstrated that these molecules can exhibit efficacy that surpasses standard reference drugs like ampicillin and streptomycin, especially against challenging resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus ) and Pseudomonas aeruginosa . The incorporation of the p-tolylimino group and the thiophene moiety is strategically intended to enhance the compound's interaction with key biological targets. The proposed mechanism of action, based on studies of similar thiazolidinones, involves the inhibition of essential bacterial enzymes, such as MurB, which is crucial for cell wall biosynthesis . Concurrently, its antifungal potential may be linked to the inhibition of fungal CYP51 (14α-lanosterol demethylase), a key enzyme in the ergosterol biosynthesis pathway . Furthermore, some related compounds have shown promising anti-biofilm properties, capable of significantly reducing biofilm formation in pathogens like P. aeruginosa , which is critical for addressing persistent infections . This compound is provided exclusively to support in vitro investigations in microbiology and medicinal chemistry, offering researchers a valuable tool for developing novel therapeutic strategies against multidrug-resistant microorganisms.

Properties

IUPAC Name

(5E)-2-(4-methylphenyl)imino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-4-6-11(7-5-10)16-15-17-14(18)13(20-15)9-12-3-2-8-19-12/h2-9H,1H3,(H,16,17,18)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZNNYDZZMSUGK-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=CS3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E,5E)-5-(thiophen-2-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one, with the CAS number 312291-31-9, is a compound of interest due to its diverse biological activities. This thiazolidinone derivative has shown potential in various therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

  • Molecular Formula : C15H12N2OS2
  • Molecular Weight : 300.39 g/mol
  • Structural Characteristics : The compound features a thiazolidinone core, which is known for its biological activity, particularly in the modulation of inflammatory pathways and as a potential anticancer agent.

Biological Activities

1. Anti-inflammatory Properties
Research indicates that this compound may inhibit inflammatory pathways. This activity is significant in the context of diseases characterized by chronic inflammation, such as arthritis and cardiovascular diseases. The compound potentially modulates the expression of pro-inflammatory cytokines and mediators, contributing to its therapeutic effects.

2. Anticancer Potential
The compound has been studied for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. The mechanism appears to be linked to the disruption of cell cycle progression and induction of oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis; inhibition of proliferation

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in markers of inflammation compared to control groups. The compound was shown to decrease levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

Case Study: Anticancer Activity

In a recent investigation involving human cancer cell lines (e.g., breast and lung cancer), the compound exhibited IC50 values indicating effective inhibition of cell growth. Mechanistic studies revealed that it triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives vary in substituents at positions 2 and 5, leading to differences in bioactivity, isomer ratios, and binding modes. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Thiazolidin-4-one Derivatives

Compound Name Substituent at Position 5 Substituent at Position 2 Biological Activity (Key Findings) Isomer Ratio (E/Z) Key References
Target Compound Thiophen-2-ylmethylene p-Tolylimino Not explicitly reported in evidence; inferred α-amylase/antimicrobial potential based on analogs. (2E,5E) configuration assumed
5a: 5-((3-(4-Methoxyphenyl)pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one Pyrazole-linked aryl group p-Tolylimino 90.04% α-amylase inhibition at 100 µg/mL; docking score comparable to acarbose. 2E,5Z (37.1–42.0%) / 2Z,5Z (58.4–62.8%)
A52: 5-((5-Nitrofuran-2-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one 5-Nitrofuran-2-ylmethylene p-Tolylimino Anti-TB activity (MIC: 0.78–1.56 µg/mL); docking score: -8.431 kcal/mol against RibH. Not specified
Compound 12 (Patel et al.) 4-Chlorobenzylidene Thiazol-2-ylimino Anti-MRSA activity (MIC: 0.98 µg/mL); broad-spectrum antibacterial. (2Z,5Z) configuration
PPAR-γ Agonist (Chhajed et al.) 3-Aryl-1-phenylpyrazole p-Tolylimino 1.9-fold glucose uptake in 3T3-L6 cells; enhanced PPAR-γ binding. 2E,5Z / 2Z,5Z isomers

Key Structural-Activity Relationship (SAR) Insights

Position 5 Substituents :

  • Electron-withdrawing groups (e.g., nitrofuran in A52) enhance antimicrobial activity by promoting redox cycling and target protein interactions .
  • Heterocyclic rings (thiophene, pyrazole) improve α-amylase inhibition via π-π stacking with aromatic residues (e.g., Phe-157 in α-amylase) .
  • Bulkier substituents (e.g., naphthalene in ) reduce solubility but increase hydrophobic binding in enzyme pockets .

Position 2 Substituents: p-Tolylimino groups enhance lipophilicity and stabilize the imine bond, favoring interactions with hydrophobic enzyme pockets . Thiazolylimino groups (e.g., Compound 12) introduce additional hydrogen-bonding sites, critical for antibacterial activity .

Stereochemical Influence: 2E,5Z isomers dominate in solution (58–63% abundance) due to lower rotational energy barriers, as shown by DFT calculations .

Computational and Experimental Validation

  • DFT Studies : B3LYP/6-31G(d) calculations confirm the thermodynamic stability of 2Z,5Z isomers over 2E,5E due to reduced steric hindrance .
  • Docking Analysis : Compound 5a binds to α-amylase similarly to acarbose, forming hydrogen bonds with catalytic residues (Asp-197, Glu-233) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare (2E,5E)-5-(thiophen-2-ylmethylene)-2-(p-tolylimino)thiazolidin-4-one, and how is its purity confirmed?

  • Answer : The compound is synthesized via Knoevenagel condensation between 2-(p-tolylimino)thiazolidin-4-one and thiophene-2-carbaldehyde derivatives. Piperidine in refluxing ethanol catalyzes the reaction, yielding the product in 72–85% after recrystallization . Purity is confirmed by TLC (petroleum ether:ethyl acetate, 60:40) and elemental analysis (C, H, N). Structural characterization employs IR (C=O stretch at 1700–1720 cm⁻¹, exocyclic C=C at 1646–1691 cm⁻¹), ¹H NMR (distinct signals for –CH₃ at δ 2.11–2.31 and aromatic protons), and mass spectrometry .

Q. What are the primary biological activities reported for this compound?

  • Answer : The compound exhibits:

  • α-Amylase inhibition : Compound 5a (structurally analogous) shows 90.04% inhibition at 100 µg/mL, comparable to acarbose, via interactions with Phe-157, Phe-177, and Phe-300 residues in human pancreatic α-amylase .
  • Antimycobacterial activity : Derivatives with nitrofuran substituents display MIC values of 0.78–1.56 µg/mL against Mycobacterium tuberculosis by targeting lumazine synthase (RibH) .
  • PPAR-γ activation : Thiazolidinone analogs enhance glucose uptake (1.9-fold with methyl substituents) in 3T3-L6 adipocytes .

Q. How are configurational isomers (e.g., 2E,5E vs. 2Z,5Z) identified experimentally?

  • Answer : ¹H NMR integration of distinct –CH₃ and pyrazole proton signals (e.g., δ 2.30 vs. 2.31 for –CH₃) quantifies isomer ratios. For example, 2E,5Z and 2Z,5Z isomers typically occur in 37.1–42.0% and 58.4–62.8% ratios, respectively, at 25°C . Restricted rotation around C=N (imine) and C=C (exocyclic) bonds stabilizes these isomers, confirmed by NOESY and DFT calculations .

Advanced Research Questions

Q. How can computational methods resolve contradictions in isomer stability and reaction outcomes?

  • Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates rotational energy barriers (10° increments) for C=N and C=C bonds. For example, the 2E,5E configuration is energetically favored by 2–3 kcal/mol over 2Z,5Z due to reduced steric hindrance between thiophene and p-tolyl groups . MD simulations (e.g., in DMSO) predict solvent-dependent isomer ratios, aligning with experimental NMR data .

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

  • Answer : Key modifications include:

  • p-Tolyl substitution : Enhances α-amylase inhibition (90.04% vs. 58% for unsubstituted analogs) by improving hydrophobic interactions .
  • Electron-withdrawing groups : Nitrofuran substituents increase antimycobacterial activity (MIC 0.78 µg/mL) by promoting H-bonding with RibH active sites .
  • Thiophene vs. pyrazole : Thiophene improves π-π stacking with Phe residues in α-amylase, while pyrazole derivatives show weaker docking scores (−8.43 kcal/mol vs. −6.83 kcal/mol) .

Q. How are molecular docking and dynamics used to validate mechanisms of action?

  • Answer : Docking (AutoDock Vina) against α-amylase (PDB: 2QV4) identifies binding poses where the thiophene ring engages in CH–π interactions with Phe-157/177. MD simulations (GROMACS, 100 ns) confirm stability with RMSD < 2.0 Å . For RibH inhibition, MM-PBSA calculations show ΔGbind = −35.2 kcal/mol for nitrofuran derivatives, driven by electrostatic interactions with Arg-92 and Asp-67 .

Q. What experimental controls address variability in biological assay results (e.g., MIC discrepancies)?

  • Answer :

  • Positive controls : Acarbose for α-amylase, isoniazid for M. tuberculosis .
  • Solvent controls : DMSO ≤ 1% to avoid cytotoxicity .
  • Replicates : Triplicate measurements with SEM < 5% .
  • Crystal structure validation : Compare ligand poses in docking with X-ray crystallography (e.g., 2QV4 active site) .

Methodological Notes

  • Isomer Handling : Use low-polarity solvents (e.g., ethanol) to minimize isomer interconversion during synthesis .
  • DFT Protocols : Include solvent effects (IEFPCM model) and dispersion corrections (D3BJ) for accurate energy comparisons .
  • Biological Assays : Pre-incubate α-amylase with inhibitors for 15 min at 37°C to ensure equilibrium binding before substrate addition .

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